4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid
Overview
Description
4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications.
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which share a similar structure, have been reported to interact with a variety of targets, including enzymes, receptors, and proteins involved in cellular signaling .
Mode of Action
The exact mode of action of this compound is currently unknown. Quinazoline and quinazolinone derivatives are known to interact with their targets through a variety of mechanisms, such as inhibiting enzyme activity, blocking receptor binding, or disrupting cellular signaling pathways .
Biochemical Pathways
Quinazoline and quinazolinone derivatives have been reported to affect a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of Action
Quinazoline and quinazolinone derivatives have been reported to have a variety of effects, including anti-inflammatory, anticancer, antibacterial, antifungal, anti-hiv, and analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid typically involves multiple steps, starting with the construction of the pyrroloquinazoline core. Common synthetic routes include:
Condensation Reactions: : These reactions often involve the condensation of appropriate precursors, such as amines and carbonyl compounds, under acidic or basic conditions.
Cyclization Reactions: : Cyclization steps are crucial to form the pyrroloquinazoline ring system. This can be achieved through intramolecular cyclization reactions, often requiring high temperatures and specific catalysts.
Oxidation and Reduction Reactions:
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid: can undergo various chemical reactions, including:
Oxidation Reactions:
Reduction Reactions: : Reduction reactions typically involve the removal of oxygen atoms or the addition of hydrogen atoms, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution Reactions: : These reactions involve the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Substitution: : Various nucleophiles and electrophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid: has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: : The compound is used in biological studies to investigate its interactions with various biomolecules and cellular processes.
Medicine: : It has potential therapeutic applications, including its use as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: : The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
4-isobutyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid: is compared with other similar compounds, such as:
Imidazole derivatives: : These compounds share structural similarities and may exhibit similar biological activities.
Quinazoline derivatives: : Other quinazoline-based compounds with varying substituents and functional groups.
The uniqueness of This compound lies in its specific structural features and the resulting biological activities.
Properties
IUPAC Name |
4-(2-methylpropyl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-10(2)9-17-14(20)11-5-3-4-6-12(11)18-13(19)7-8-16(17,18)15(21)22/h3-6,10H,7-9H2,1-2H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXPACRLYOPBGRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1(CCC3=O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401117424 | |
Record name | 2,3,4,5-Tetrahydro-4-(2-methylpropyl)-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401117424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
863669-58-3 | |
Record name | 2,3,4,5-Tetrahydro-4-(2-methylpropyl)-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=863669-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3,4,5-Tetrahydro-4-(2-methylpropyl)-1,5-dioxopyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401117424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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